4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one
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Overview
Description
4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polylithiated intermediates, which are condensed with methyl 4-methylbenzoate to afford the desired product . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and subsequent acid cyclization.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives, including this compound, often involve catalytic processes. These methods can include palladium-catalyzed coupling reactions and copper-catalyzed cyclizations, which provide high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one include other isoquinoline derivatives such as:
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
833479-73-5 |
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Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3H-pyrazolo[3,4-c]isoquinolin-5-one |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)20-16-15(10-18-19-16)13-4-2-3-5-14(13)17(20)21/h2-10H,1H3,(H,18,19) |
InChI Key |
GSHOODYKNVZNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NN3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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